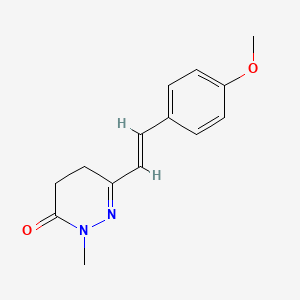

6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone

Description

6-(4-Methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone is a pyridazinone derivative characterized by a styryl group (a conjugated vinyl-phenyl system) at the 6-position and a methyl group at the 2-position of the dihydropyridazinone core. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol.

Properties

IUPAC Name |

6-[(E)-2-(4-methoxyphenyl)ethenyl]-2-methyl-4,5-dihydropyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-16-14(17)10-7-12(15-16)6-3-11-4-8-13(18-2)9-5-11/h3-6,8-9H,7,10H2,1-2H3/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWIIGRQOVQDCT-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(=N1)C=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)CCC(=N1)/C=C/C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone typically involves the condensation of 4-methoxybenzaldehyde with 2-methyl-4,5-dihydro-3(2H)-pyridazinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and improved product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxystyryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced pyridazinone compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Pyridazine derivatives, including 6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone, have been extensively studied for their antimicrobial properties. Research indicates that compounds with pyridazine moieties exhibit significant activity against various bacterial and fungal strains. For instance, a study evaluated the antimicrobial efficacy of synthesized pyridazine derivatives using the disk diffusion method against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Bacteria/Fungi Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 18 | |

| This compound | C. albicans | 12 |

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Pyridazine derivatives are known to inhibit pro-inflammatory cytokines and enzymes associated with inflammation. This makes them potential candidates for developing new anti-inflammatory drugs .

Table 2: Anti-inflammatory Activity of Pyridazine Derivatives

Agricultural Applications

Herbicidal Activity

Research indicates that pyridazine derivatives can act as herbicides, effectively inhibiting the growth of various weed species. The structure of this compound suggests potential herbicidal properties due to its ability to interfere with plant growth regulation pathways.

Case Study: Herbicidal Efficacy

A study demonstrated that a related pyridazine derivative exhibited significant herbicidal activity against common agricultural weeds such as Amaranthus retroflexus and Chenopodium album. The compound's mechanism involved disrupting photosynthetic processes in the target plants .

Materials Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymers can enhance thermal stability and mechanical properties.

Table 3: Properties of Polymers Incorporating Pyridazine Derivatives

| Polymer Type | Incorporation Ratio (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyurethane | 10 | 250 | 30 |

| Polystyrene | 15 | 230 | 25 |

Mechanism of Action

The mechanism of action of 6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

6-(4-Methoxyphenyl)-4,5-Dihydro-3(2H)-Pyridazinone

- Structure: Lacks the styryl group and 2-methyl substituent; instead, it features a 4-methoxyphenyl group directly attached to the pyridazinone core.

- Activity : Exhibits moderate platelet aggregation inhibition (IC₅₀ = 0.25 mM against thrombin-induced aggregation) and hypotensive effects in rats (ED₅₀ = 5 mg/kg) .

CI-930 (6-[4-(4-Pyridylamino)Phenyl]-4,5-Dihydro-3(2H)-Pyridazinone Hydrochloride)

- Activity : A potent PDE III inhibitor with an ED₅₀ of 0.6 µM for cardiac contractility enhancement, surpassing reference drugs like pimobendan .

- Key Difference: The pyridylamino group introduces hydrogen-bonding capacity, enhancing PDE III selectivity. The target compound’s methoxystyryl group may favor different receptor interactions.

MCI-154 (6-[4-(4-Pyridylamino)Phenyl]-5-Methyl-4,5-Dihydro-3(2H)-Pyridazinone)

- Structure: Features a 5-methyl group and a pyridylamino substituent.

- Activity: Shows strong antiplatelet activity (IC₅₀ = 0.42 mM against ionomycin-induced aggregation) and vasodilation .

- Key Difference : The 5-methyl group in MCI-154 improves metabolic stability, whereas the target compound’s 2-methyl group may alter ring conformation and pharmacokinetics.

6-[4-(Chloroalkanoylamino)Phenyl]-4,5-Dihydro-3(2H)-Pyridazinones

- Structure: Chloroalkanoylamino substituents at the 6-position.

- Activity : Exhibit potent platelet aggregation inhibition (IC₅₀ < 0.1 mM) and hypotensive effects, correlating with the substituent’s hydrophobic volume (Vw) .

- Key Difference : The chloro group’s electronegativity enhances activity, while the target compound’s methoxy group may reduce potency but improve bioavailability.

Structural-Activity Relationship (SAR) Analysis

Pharmacological Data Table

Biological Activity

6-(4-Methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including antimicrobial, anti-inflammatory, and anticancer research.

The chemical formula for this compound is C14H16N2O2, with a molecular weight of 244.29 g/mol. It has a density of approximately 1.2 g/cm³ and exhibits a logP value of 0.97, indicating moderate lipophilicity, which can influence its bioavailability and pharmacokinetics .

Antimicrobial Activity

Research has shown that pyridazinone derivatives exhibit significant antimicrobial properties. Specifically, studies have reported that compounds similar to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can range from 0.5 to 128 µg/mL .

Anti-inflammatory Effects

Pyridazinone derivatives have also been noted for their anti-inflammatory properties. The presence of specific substituents on the pyridazinone ring can enhance the compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. This dual inhibition mechanism makes these compounds promising candidates for the development of new anti-inflammatory drugs .

Anticancer Potential

The anticancer activity of pyridazinones has been a focal point in recent research. Studies indicate that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. Notably, some compounds have shown significant inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis, with IC50 values ranging from 60.70 to 1800 nM .

Study on Antimicrobial Activity

A study published in the South Asian Research Journal of Pharmaceutical Sciences highlighted the antimicrobial efficacy of pyridazinone derivatives. The study reported that modifications in the chemical structure could lead to enhanced activity against resistant bacterial strains .

Investigation into Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, researchers synthesized a series of pyridazinones and evaluated their ability to reduce inflammation in vitro and in vivo models. The results indicated that specific substitutions at the 6-position significantly increased anti-inflammatory potency while minimizing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, and how can they be adapted for 6-(4-methoxystyryl)-2-methyl variants?

The synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinones typically involves Friedel-Crafts acylation followed by cyclization with hydrazine derivatives. For example, succinic anhydride reacts with substituted anilides to form γ-keto acids, which are then cyclized using hydrazine hydrate to yield the pyridazinone core . For 4-methoxystyryl substitution, a similar approach may be employed, with adjustments in the aromatic acylating agent (e.g., 4-methoxycinnamic acid derivatives) and optimization of cyclization conditions. Evidence from structurally similar compounds suggests that substituent position and electronic effects (e.g., methoxy groups) influence reaction yields and regioselectivity .

Q. How do structural modifications at the 5- and 6-positions of the pyridazinone ring affect PDE III inhibitory activity?

The 5-methyl substitution enhances PDE III inhibition by stabilizing the planar conformation of the pyridazinone ring, which improves binding to the enzyme’s catalytic domain. For example, CI-930 (5-methyl derivative) exhibits an ED50 of 0.6 µM, significantly lower than non-methylated analogs . At the 6-position, hydrophobic aryl groups (e.g., 4-methoxystyryl) improve membrane permeability and target engagement. Computational studies indicate that bulky substituents at the 6-position increase van der Waals interactions with PDE III’s hydrophobic pockets .

Q. What in vitro assays are recommended for evaluating the antiplatelet activity of 6-(4-methoxystyryl)-2-methylpyridazinone derivatives?

Key assays include:

- ADP-induced platelet aggregation : Measure inhibition using platelet-rich plasma (PRP) via turbidimetric aggregometry. Compounds like CI-930 show IC50 values <1 µM .

- Collagen-induced aggregation : Assess dose-dependent inhibition to evaluate compound specificity .

- Thromboxane A2 (TXA2) synthesis inhibition : Quantify TXB2 levels via ELISA to confirm dual antiplatelet mechanisms .

Advanced Research Questions

Q. How can conflicting data on the hemodynamic effects of pyridazinone derivatives be resolved?

Discrepancies in hemodynamic profiles (e.g., vasodilation vs. positive inotropy) often arise from variations in PDE isoform selectivity and species-specific responses. For instance, SK&F 95018 exhibits β-adrenoceptor antagonism in rats but not in primates . To resolve contradictions:

- Conduct isoform-specific PDE inhibition assays (e.g., PDE III vs. PDE V).

- Use transgenic models to isolate target pathways (e.g., PDE III knockout mice).

- Perform pharmacokinetic profiling to account for metabolite activity .

Q. What strategies optimize the balance between cardiotonic and vasodilatory activities in pyridazinone derivatives?

- Hybrid design : Introduce β-adrenoceptor antagonism (e.g., phenoxypropanolamine moieties) to mitigate reflex tachycardia while retaining PDE III inhibition. SK&F 95018 reduces blood pressure without compensatory heart rate increases .

- Substituent tuning : 2-Position modifications (e.g., sulfonamide groups) enhance vasodilation by activating potassium channels, as seen in compound 7 (IC50 = 0.08 µM for aortic relaxation) .

- Prodrug approaches : Esterification of hydroxyl groups improves oral bioavailability and prolongs action duration, as demonstrated in levosimendan analogs .

Q. How do stereochemical factors influence the pharmacological activity of chiral pyridazinone derivatives?

Enantiomers of 6-arylpyridazinones exhibit divergent PDE III binding affinities. For example, the (2S)-enantiomer of SK&F 95018 shows 10-fold higher potency than the (2R)-form due to optimal hydrogen bonding with Glu-424 in the PDE III active site . Chiral resolution via HPLC or asymmetric synthesis (e.g., Sharpless epoxidation) is critical for preclinical evaluation .

Methodological Considerations

Q. What computational tools are effective for predicting the cardiotonic potential of novel pyridazinones?

- Molecular docking : Use PDE III crystal structures (PDB: 1SO2) to assess binding poses.

- QSAR models : Correlate substituent hydrophobicity (logP) and steric parameters (e.g., molar refractivity) with inotropic activity. For example, a QSAR study on 6-aryl derivatives identified Vw (van der Waals volume) as a key predictor of platelet inhibition (r² = 0.89) .

- MD simulations : Evaluate conformational stability of the pyridazinone ring in lipid bilayers to optimize bioavailability .

Q. How should researchers address discrepancies in IC50 values across different platelet aggregation assays?

Standardize protocols for:

- Platelet preparation : Use citrate vs. heparin anticoagulants, as heparin potentiates ADP responses.

- Agonist concentrations : ADP (2–10 µM) and collagen (1–5 µg/mL) ranges must be consistent.

- Data normalization : Express inhibition relative to vehicle controls to account for inter-donor variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.